molecular formula C24H29ClN4O3 B3008529 N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922556-73-8

N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No. B3008529
CAS RN: 922556-73-8
M. Wt: 456.97
InChI Key: XQTOBTSRWNVTGG-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

Researchers have synthesized a variety of indole derivatives due to their broad-spectrum biological activities . The indole nucleus is added to medicinal compounds that are biologically active pharmacophores .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives have been prepared and reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A .


Physical And Chemical Properties Analysis

Physically, indoles are crystalline and colorless in nature with specific odors . They are an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants .

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Morpholine derivatives have been studied for their potential as neurokinin-1 (NK1) receptor antagonists. For instance, a study outlined the development of a water-soluble NK1 receptor antagonist that is effective in pre-clinical tests relevant to emesis and depression, highlighting the role of morpholine derivatives in therapeutic applications (Harrison et al., 2001).

Ligand and Anion Controlled Complex Formation

Research on morpholine and its derivatives has also extended into the field of organometallic chemistry. A study presented the synthesis and complexation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its bis{2-(N-morpholino)ethyl}telluride counterpart with palladium(II) and mercury(II), showing unique structural features and photoluminescence properties (Singh et al., 2000).

Orexin Receptor Antagonism

Another study investigated the blockade of orexin-1 receptors and its effects on sleep promotion, using morpholine derivatives as selective antagonists. This research provides insight into the potential use of morpholine-based compounds in addressing sleep-related disorders (Dugovic et al., 2009).

Aminocyclopropane Synthesis

Morpholine derivatives have been explored in the synthesis of aminocyclopropane, demonstrating the versatility of morpholine compounds in synthetic organic chemistry (Butz & Vilsmaier, 1993).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific derivative and its biological activity. For example, some indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O3/c1-28-9-8-19-14-18(4-7-21(19)28)22(29-10-12-32-13-11-29)16-27-24(31)23(30)26-15-17-2-5-20(25)6-3-17/h2-7,14,22H,8-13,15-16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTOBTSRWNVTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

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